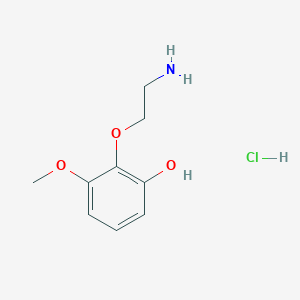

2-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Aminoethoxy)ethanol” appears as a colorless liquid with a faint fishlike odor . It’s combustible but difficult to ignite and corrosive to tissue . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . The IUPAC name is 2-(2-aminoethoxy)ethanol . The InChI code is InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Aminoethoxy)ethanol” is 105.14 g/mol . It’s likely to be mobile in the environment due to its water solubility .Safety and Hazards

Mécanisme D'action

Target of Action

The compound 2-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride, also known as Aminoethoxyvinylglycine (AVG), primarily targets the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .

Mode of Action

AVG competitively inhibits ACC synthase . By binding to the active site of the enzyme, it prevents the conversion of SAM to ACC, thereby reducing the production of ethylene . Ethylene is a plant hormone that regulates growth and development, so AVG’s action can have significant effects on plant physiology .

Biochemical Pathways

The primary biochemical pathway affected by AVG is the ethylene biosynthesis pathway . By inhibiting ACC synthase, AVG reduces the production of ACC and, consequently, ethylene . This can affect various downstream processes regulated by ethylene, including fruit ripening, flower wilting, and leaf fall .

Result of Action

The inhibition of ethylene production by AVG can lead to delayed fruit ripening, extended flower longevity, and altered leaf senescence . These effects can be beneficial in agricultural and horticultural applications, where controlling the timing of these processes can improve crop yield and quality .

Analyse Biochimique

Biochemical Properties

2-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound’s interactions with these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling molecules, leading to changes in cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in the enzyme’s conformation, affecting its catalytic properties. Furthermore, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, the compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interactions with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, the compound may influence the activity of other metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, the compound may interact with binding proteins that facilitate its distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Propriétés

IUPAC Name |

2-(2-aminoethoxy)-3-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-8-4-2-3-7(11)9(8)13-6-5-10;/h2-4,11H,5-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXJXXHNHAHVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methyl-1,3-thiazole](/img/structure/B2946433.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)

![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)

![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)